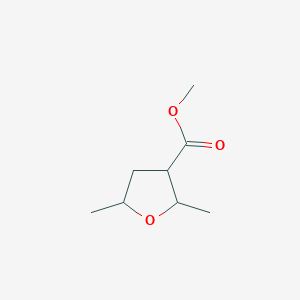
Methyl 3-amino-4-methylpent-2-enoate
説明
Synthesis Analysis
Methyl 3-amino-4-methylpent-2-enoate can be synthesized through multiple steps involving starting materials such as N-acetylglycine or acetoacetic esters. These processes often utilize reagents like N,N-dimethylformamide, phosphorus oxychloride, and methanol in the presence of potassium carbonate to facilitate the formation of the desired compound. This compound then acts as a reagent for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems, indicating its utility in synthesizing complex molecules (Kralj et al., 1997); (Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been elucidated through X-ray analysis and other spectroscopic techniques. These studies have shown that the molecule can adopt specific configurations, which are crucial for its reactivity and ability to form heterocyclic systems. For instance, the Z configuration around the double bond has been identified in various derivatives, which is essential for the synthesis of heterocyclic compounds (Portilla et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions to form different heterocyclic systems. It reacts with N-nucleophiles and C-nucleophiles under specific conditions to yield a plethora of heterocyclic compounds, including pyranones, pyrimidinones, and pyridones. These reactions demonstrate the compound's versatility as a building block for synthesizing diverse heterocyclic structures (Kralj et al., 1997).
Physical Properties Analysis
While specific studies focusing on the physical properties of this compound, such as melting point, boiling point, and solubility, were not directly found, these properties generally influence the compound's handling and application in chemical synthesis. The physical properties are determined by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various nucleophiles, its role as a precursor for heterocyclic synthesis, and the ability to form stable structures with specific configurations, highlight its chemical versatility. These properties are crucial for its applications in the synthesis of complex organic molecules and heterocyclic compounds (Kralj et al., 1997).
科学的研究の応用
Synthesis of Heterocyclic Systems : Methyl 3-amino-4-methylpent-2-enoate derivatives have been utilized in the synthesis of various heterocyclic systems, including pyrido-pyrimidinones and thiazolo-pyrimidinones. These compounds offer valuable pathways for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related structures (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of β-Lactams : The compound has been employed in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This application is significant for medicinal chemistry, as β-lactams are a class of antibiotics (Buchholz & Hoffmann, 1991).
Incorporation in Antibiotic Synthesis : this compound derivatives have been used in the synthesis of complex molecules like isopenicillin N, an important precursor in the biosynthesis of penicillin and cephalosporin antibiotics (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).
Anticancer Drug Research : Derivatives of this compound have been investigated in the development of anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, synthesized using these derivatives, have shown potential as anticancer agents in in vitro studies (Basu Baul, Basu, Vos, & Linden, 2009).
Development of Neuroprotective Agents : The derivatives have been explored in the synthesis of inhibitors of kynurenine-3-hydroxylase, which are potential neuroprotective agents. These compounds could have implications for treating neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).
特性
IUPAC Name |
methyl (Z)-3-amino-4-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6(8)4-7(9)10-3/h4-5H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUNIPJVKAQQC-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)OC)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-benzofuran-2-yl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
